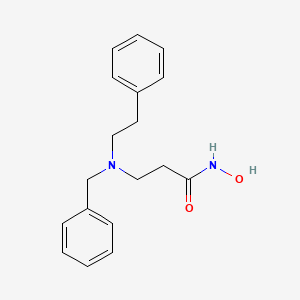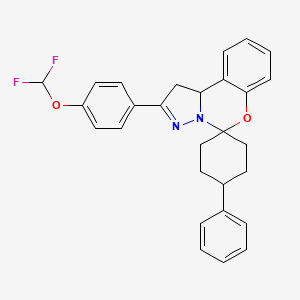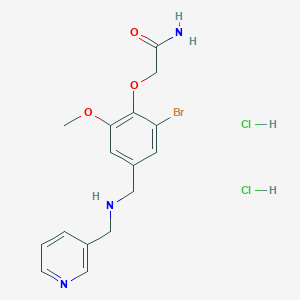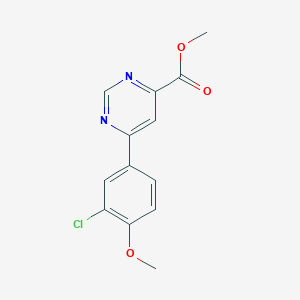
Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat ist eine chemische Verbindung, die zur Familie der Pyrimidine gehört. Pyrimidine sind aromatische, heterocyclische organische Verbindungen, die den Pyridinen ähneln und für ihre breite Palette an biologischen Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Ein häufiges Verfahren beinhaltet die Kondensation von 3-Chlor-4-methoxybenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat, gefolgt von Cyclisierungs- und Veresterungsreaktionen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und häufig kontinuierliche Fließreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation oder Chromatographie kann ebenfalls eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Dies kann verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: In aromatischen Verbindungen üblich, wobei ein Substituent durch einen anderen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Chlor (Cl2) oder Brom (Br2) in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Behandlung von neurodegenerativen Erkrankungen und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In medizinischen Anwendungen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. So könnte es beispielsweise die Aktivität von Enzymen hemmen, die an Entzündungen oder Zellproliferation beteiligt sind, wodurch es entzündungshemmende oder krebshemmende Eigenschaften zeigt.
Wirkmechanismus
The mechanism of action of Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Chlor-N-methyl-4-pyrimidinamin
- Thiazolopyrimidin-Derivate
- Indol-Derivate
Einzigartigkeit
Methyl-6-(3-Chlor-4-methoxyphenyl)pyrimidin-4-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Pyrimidinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus einer Chlor- und Methoxygruppe am Phenylring sowie der Esterfunktion macht es zu einem vielseitigen Zwischenprodukt für weitere chemische Modifikationen und Anwendungen.
Die einzigartige Struktur und Reaktivität dieser Verbindung macht sie zu einem wertvollen Studienobjekt in verschiedenen wissenschaftlichen Bereichen und bietet Potenzial für neue Entdeckungen und Anwendungen.
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-12-4-3-8(5-9(12)14)10-6-11(13(17)19-2)16-7-15-10/h3-7H,1-2H3 |
InChI-Schlüssel |
VRJCJIVIECVPBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

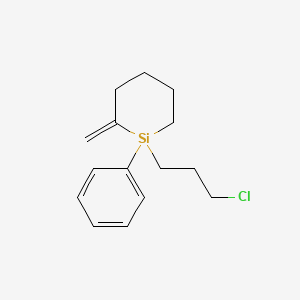
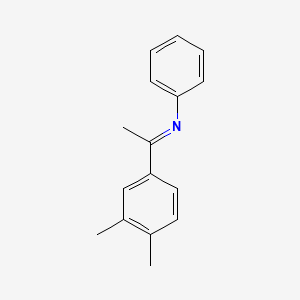
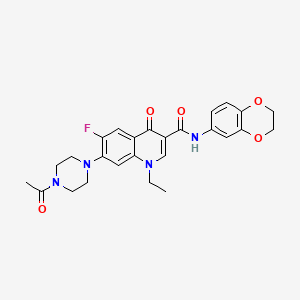

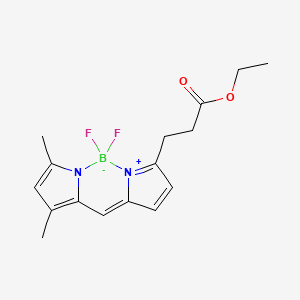
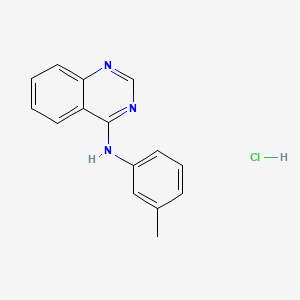
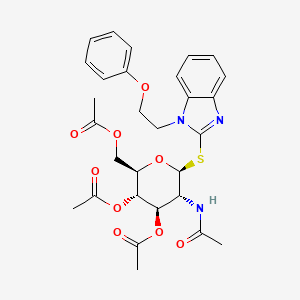

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
